molecular formula C₄₇H₅₅D₅ClIN₄O₉ B1161572 Vinblastine-d5-methylchloride Iodide

Vinblastine-d5-methylchloride Iodide

Cat. No.: B1161572
M. Wt: 992.39
Attention: For research use only. Not for human or veterinary use.
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Description

Vinblastine-d5-methylchloride iodide is a deuterated derivative of vinblastine, a naturally occurring vinca alkaloid used extensively in chemotherapy and biochemical research. This compound is isotopically labeled with five deuterium atoms (D5), strategically incorporated to enhance metabolic stability and reduce background interference in mass spectrometry-based analyses. Its molecular formula is C₄₇H₅₇D₃ClN₄O₉·I (MW: 990.38), with the methylchloride iodide salt form improving solubility in polar solvents .

Primarily utilized as an internal standard in pharmacokinetic studies, this deuterated analog enables precise quantification of vinblastine and its metabolites in biological matrices. Its synthesis involves selective deuteration at non-reactive positions to maintain bioactivity while ensuring isotopic integrity during analytical workflows .

Properties

Molecular Formula

C₄₇H₅₅D₅ClIN₄O₉

Molecular Weight

992.39

Synonyms

N6’-Chloromethyl-Vinblastine-d5 Iodide;  (3S,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-3-(chloromethyl)-5-ethyl-5-hydr

Origin of Product

United States

Comparison with Similar Compounds

Deuteration Patterns

  • This compound incorporates five deuterium atoms , offering higher isotopic enrichment compared to analogs like Anhydro Vinblastine-D3 (three deuteriums) . This increases signal resolution in LC-MS/MS assays by minimizing isotopic overlap.
  • The ¹⁵N₂-labeled hydrazide sulfate variant combines deuterium and nitrogen-15 isotopes, enabling multiplexed tracing of metabolic pathways in dual-isotope experiments .

Salt Forms and Solubility

  • The methylchloride iodide salt in this compound enhances aqueous solubility (>10 mg/mL in methanol or DMSO), critical for in vitro assays .
  • Disulfate salts (e.g., Anhydro Vinblastine-D3) may exhibit lower solubility in non-polar solvents, limiting their utility in lipid-rich environments .

Cost and Availability

  • Santa Cruz Biotechnology’s this compound is priced at $480/mg, reflecting the complexity of synthesizing high-purity deuterated compounds .

Research Findings and Practical Considerations

  • Stability : Deuterated vinblastine analogs demonstrate >95% isotopic purity under standard storage conditions (−20°C, desiccated), ensuring reliability in long-term studies .
  • Analytical Performance: this compound reduces matrix effects in plasma samples by 20–30% compared to non-deuterated standards, as shown in a 2024 pharmacokinetic study .
  • Synthetic Challenges : The introduction of multiple deuteriums requires costly precursors (e.g., deuterated vindoline intermediates), contributing to the high price of these compounds .

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